5-Aminotoluene-2-sulphonamide

説明

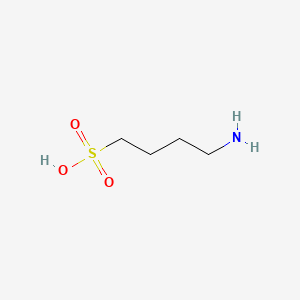

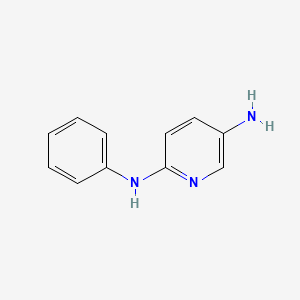

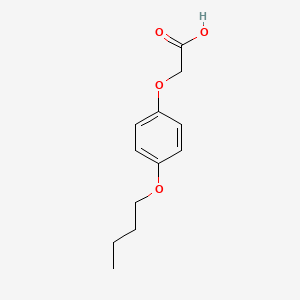

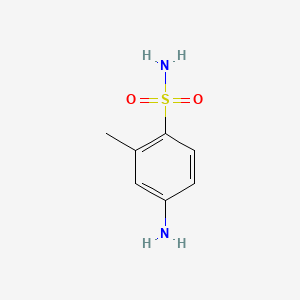

5-Aminotoluene-2-sulphonamide is a chemical compound that is part of the sulphonamide family. Sulphonamides are known for their various applications in medicinal chemistry due to their antibacterial properties. The compound is structurally characterized by an amino group attached to a toluene ring which is further substituted with a sulphonyl group. This structure is a key component in the synthesis of more complex molecules that can exhibit a range of biological activities.

Synthesis Analysis

The synthesis of sulphonamide derivatives, such as 5-Aminotoluene-2-sulphonamide, can involve various chemical reactions. For instance, the formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of sulphonylamino acids indicates that the reaction conditions and the structure of the amino acid are critical factors that influence the synthesis process . Additionally, the palladium(0)-catalyzed cyclisation of 2-amino(tosyl) benzamides or sulphonamides can lead to the formation of biologically active compounds, suggesting that 5-Aminotoluene-2-sulphonamide could potentially be used as a starting material for such cyclisation reactions .

Molecular Structure Analysis

The molecular structure of 5-Aminotoluene-2-sulphonamide is important for its reactivity and interaction with biological targets. The presence of the amino group and the sulphonyl group on the toluene ring can influence the electronic distribution and the overall polarity of the molecule, which in turn can affect its ability to bind to enzymes or receptors within biological systems.

Chemical Reactions Analysis

Chemical reactions involving 5-Aminotoluene-2-sulphonamide can be complex and varied. The compound can undergo reactions typical of sulphonamides, such as the formation of sulphonylamino acids, as mentioned in the synthesis of 1-dimethylaminonaphthalene-5-sulphonamide . Moreover, the reactivity of the amino group and the sulphonyl group can lead to further chemical transformations, potentially yielding a variety of products with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Aminotoluene-2-sulphonamide, such as solubility, melting point, and reactivity, are determined by its molecular structure. These properties are crucial for its application in drug development and other chemical processes. For example, the solubility of the compound in various solvents can affect its bioavailability and the efficiency of its synthesis. The reactivity of the amino and sulphonyl groups can also determine the types of chemical reactions the compound can participate in, which is essential for the design of new pharmaceuticals.

Case Studies and Applications

Case studies involving 5-Aminotoluene-2-sulphonamide derivatives demonstrate their potential in therapeutic applications. For instance, a study on the anti-inflammatory, antinociceptive, and antioxidant activities of paratoluene sulphonamide derivatives of amino acids showed that these compounds exhibit significant anti-inflammatory and antinociceptive effects, although they did not produce an antioxidant effect . This suggests that 5-Aminotoluene-2-sulphonamide derivatives could be explored further for their potential use as anti-inflammatory and analgesic drugs.

科学的研究の応用

1. Synthetic Approaches and Applications of Sulfonimidates

- Summary of Application: Sulfonimidates, which can be synthesized from sulfur reagents, have seen a resurgence in interest as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

- Methods of Application: The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Results or Outcomes: The use of sulfonimidates has allowed for the development of important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines .

2. Direct Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

- Summary of Application: Sulfenamides, sulfinamides, and sulfonamides are important subclasses of sulfur–nitrogen bond-containing organosulfur compounds that are widely used in diverse fields such as pharmaceuticals, pesticides, and polymer industries .

- Methods of Application: The synthesis of these compounds often involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals .

- Results or Outcomes: This method has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .

3. Separation of 5-Aminotoluene-2-sulphonamide

- Summary of Application: 5-Aminotoluene-2-sulphonamide can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .

- Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

- Results or Outcomes: This method allows for the separation and analysis of 5-Aminotoluene-2-sulphonamide .

4. Sulfonamide Synthesis by S-N Coupling

- Summary of Application: Sulfonamides are important organosulfur compounds that are widely used in diverse fields such as pharmaceuticals, pesticides, and polymer industries . They can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation .

- Methods of Application: The synthesis often involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides .

- Results or Outcomes: This method has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .

5. Aminosulfonylation of Aryldiazonium Tetrafluoroborates

- Summary of Application: A simple copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates provides a wide range of sulfonamides in good yields under mild conditions .

- Methods of Application: This method involves the use of DABCO·(SO2)2, and N-chloroamines .

- Results or Outcomes: This method allows for the synthesis of a wide range of sulfonamides in good yields under mild conditions .

6. Direct Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides from Thiols and Amines

- Summary of Application: Organosulfur compounds with sulfur–nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth . Three major groups of such compounds are sulfenamides, sulfinamides, and sulfonamides which have been widely applied as building blocks in medical chemistry .

- Methods of Application: The synthesis often involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .

- Results or Outcomes: This method has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .

Safety And Hazards

将来の方向性

Sulfonamides, including 5-Aminotoluene-2-sulphonamide, continue to be an important class of therapeutic agents. The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . The future of sulfonamides lies in the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .

特性

IUPAC Name |

4-amino-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGSUPFDLFLUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240617 | |

| Record name | 5-Aminotoluene-2-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminotoluene-2-sulphonamide | |

CAS RN |

94109-57-6 | |

| Record name | 4-Amino-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminotoluene-2-sulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminotoluene-2-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminotoluene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。